molecular formula C23H18N4O5S B12157547 (2Z)-6-(3,4-dimethoxybenzyl)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(3,4-dimethoxybenzyl)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12157547
M. Wt: 462.5 g/mol
InChI Key: ZFFXFYGWFHQZRX-HNENSFHCSA-N
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Description

This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:

  • The core structure consists of a thiazolo-triazine ring system, which contains both sulfur and nitrogen atoms.
  • The indole moiety (1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) is fused to the thiazolo-triazine ring.
  • The benzyl group (3,4-dimethoxybenzyl) is attached to one of the nitrogen atoms in the thiazolo-triazine ring.

Preparation Methods

Industrial Production:: As of now, there is no large-scale industrial production of this compound. Research laboratories typically synthesize it for specific studies.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group in the thiazolo-triazine ring may yield a reduced form.

    Substitution: The benzyl group is susceptible to substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate or chromic acid.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further research is needed to explore these aspects.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory effects.

    Chemistry: Study its reactivity and use it as a building block for more complex molecules.

    Biology: Explore its interactions with biological targets (e.g., enzymes, receptors).

    Industry: Investigate its potential as a dye, catalyst, or material component.

Mechanism of Action

The exact mechanism of action remains elusive due to limited research. it likely interacts with specific cellular pathways or proteins, affecting cellular processes.

Comparison with Similar Compounds

While direct analogs of this compound are scarce, we can compare it to related heterocyclic structures. Some similar compounds include:

  • Thiazolo-triazines with different substituents.
  • Indole derivatives with varying functional groups.

Properties

Molecular Formula

C23H18N4O5S

Molecular Weight

462.5 g/mol

IUPAC Name

(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H18N4O5S/c1-26-15-7-5-4-6-13(15)18(21(26)29)19-22(30)27-23(33-19)24-20(28)14(25-27)10-12-8-9-16(31-2)17(11-12)32-3/h4-9,11H,10H2,1-3H3/b19-18-

InChI Key

ZFFXFYGWFHQZRX-HNENSFHCSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=O)C(=N4)CC5=CC(=C(C=C5)OC)OC)S3)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC(=C(C=C5)OC)OC)S3)C1=O

Origin of Product

United States

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